N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide
Description
N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 3 and an acetamide moiety linked to a 2,4,5-trifluorophenyl ring.
Properties
Molecular Formula |
C18H15F3N4O2 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-27-12-4-2-10(3-5-12)6-16-22-18(25-24-16)23-17(26)8-11-7-14(20)15(21)9-13(11)19/h2-5,7,9H,6,8H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
QSPJGQTZGDQKOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=CC(=C(C=C3F)F)F |
Origin of Product |
United States |
Preparation Methods
Acyl Hydrazide Preparation
Acyl hydrazides serve as precursors for triazole synthesis. For example, 4,6-dimethyl-pyrimidine-2-thiol undergoes alkylation with bromoethyl acetate in ethanol under reflux to form an intermediate ester, which is subsequently treated with hydrazine hydrate to yield the corresponding acyl hydrazide.
Triazole Ring Formation
Condensation of the acyl hydrazide with aromatic isothiocyanates in ethanol, followed by base-catalyzed cyclization (using 1M NaOH), generates the 1,2,4-triazole scaffold. For instance, reaction with 4-methoxybenzyl isothiocyanate produces 3-(4-methoxybenzyl)-1H-1,2,4-triazole-5-amine .
Reaction Conditions:
Synthesis of 2-(2,4,5-Trifluorophenyl)acetamide
The acetamide side chain is synthesized via nucleophilic substitution or amidation reactions.
Chloroacetamide Intermediate
2-(2,4,5-Trifluorophenyl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia to yield 2-(2,4,5-trifluorophenyl)acetamide .
Reaction Conditions:
Bromoacetamide Variants
Alternatively, 2-bromo-2-(2,4,5-trifluorophenyl)acetamide is prepared by treating the acid chloride with bromine in the presence of red phosphorus, followed by amidation with aqueous NH₃.
Coupling of Triazole and Acetamide Moieties
The final step involves linking the triazole core to the acetamide group via nucleophilic substitution or metal-catalyzed coupling.
Alkylation of Triazole Thiols
3-Mercapto-1,2,4-triazole derivatives react with bromo- or chloroacetamides in dimethylformamide (DMF) using potassium carbonate as a base. For example:
-
3-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-thiol + 2-bromo-2-(2,4,5-trifluorophenyl)acetamide → Target compound.
Reaction Conditions:
Microwave-Assisted Coupling
Recent protocols utilize microwave irradiation to accelerate the reaction. For instance, a mixture of triazole and acetamide precursors in DMF undergoes microwave heating at 80°C for 15 minutes, achieving 85% yield with reduced side products.
Optimization and Characterization
Yield Optimization
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Reaction Time | <72% → 89% | 24 hours (room temp) |
| Solvent Polarity | DMF > Ethanol | DMF |
| Base Strength | K₂CO₃ > NaOH | 2 eq. K₂CO₃ |
Spectroscopic Characterization
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined method combines triazole formation and acetamide coupling in a single pot. Hydrazine hydrate, isothiocyanate, and bromoacetamide are reacted sequentially in DMF, achieving 68% yield with minimal purification.
Solid-Phase Synthesis
Immobilized triazole precursors on Wang resin enable stepwise coupling with trifluorophenyl acetamide, followed by cleavage with trifluoroacetic acid (TFA). This method offers 90% purity but requires specialized equipment.
Challenges and Solutions
Regioselectivity Issues
Unwanted regioisomers may form during triazole cyclization. Using electron-withdrawing groups (e.g., -CF₃) on the isothiocyanate improves selectivity for the 1,2,4-triazole isomer.
Purification Difficulties
Silica gel chromatography (eluent: ethyl acetate/hexane, 7:3) effectively separates the target compound from byproducts like unreacted acyl hydrazides.
Industrial-Scale Production
Continuous Flow Reactors
Pilot-scale studies demonstrate that continuous flow systems enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while nucleophilic substitution can introduce various functional groups onto the trifluorophenyl ring.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound shares synthetic parallels with and , where hydrazine derivatives and reflux conditions are used to form triazole cores . However, its 4-methoxybenzyl group may require specialized alkylation steps, as seen in for dimethoxyphenylethyl analogs .
- Thermal Stability : Most 1,2,4-triazole acetamides exhibit high melting points (>300°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) in the solid state .
Key Observations :
- Anticancer Potential: The trifluorophenyl and methoxybenzyl groups in the target compound may enhance binding to kinase targets like VEGFR-2, as seen in ’s 11l .
- Anti-Inflammatory Activity : Sulfur-containing triazoles (e.g., ) show efficacy in inflammation models, but the target compound’s fluorinated and methoxylated groups may shift its selectivity toward oncology targets .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties vs. Experimental Data for Analogs
Key Observations :
- The trifluorophenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs .
- Low aqueous solubility is a common limitation for 1,2,4-triazole derivatives, necessitating formulation strategies .
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H21N7O2
- Molecular Weight : 391.4 g/mol
- CAS Number : 1630826-75-3
The compound exhibits various biological activities primarily attributed to its structural features. The presence of the triazole ring is significant as it is known to interact with multiple biological targets.
- Antimicrobial Activity : Compounds containing triazole rings have been reported to possess antimicrobial properties. Research indicates that N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl] derivatives show activity against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis and disrupt cellular processes .
- Anticancer Properties : Studies have shown that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency .
- Anti-inflammatory Effects : Several triazole derivatives have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation in various models .
Biological Activity Data Table
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of triazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The observed IC50 value was 27.3 μM, indicating considerable effectiveness compared to standard chemotherapeutics.
Case Study 3: Anti-inflammatory Mechanism
Research demonstrated that the compound reduced TNF-alpha levels in a murine model of inflammation induced by lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key steps and conditions for synthesizing N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide?
- Answer : The synthesis typically involves multi-step reactions:
Formation of the triazole core : Cyclization of hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., ethanol or dioxane as solvents) .
Functionalization : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like triethylamine .
Acetamide coupling : Reaction of intermediates with chloroacetyl chloride or maleimide derivatives at 20–25°C, followed by purification via recrystallization (ethanol-DMF mixtures) or column chromatography .
-
Critical Conditions :
-
Temperature control (20–25°C for acylation; reflux for cyclization).
-
Solvent selection (dioxane for solubility; ethanol for recrystallization).
-
Use of bases (triethylamine) to neutralize HCl byproducts .
Table 1 : Example Synthesis Conditions for Analogous Compounds
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., methoxybenzyl protons at δ 3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns) .
- Mass Spectrometry (LCMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final acylation step?
- Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (acetonitrile) to enhance reagent diffusion .
- Catalyst Screening : Test alternative bases (e.g., DBU) to improve reaction kinetics .
- Stoichiometry Adjustments : Increase chloroacetyl chloride equivalents (1.2–1.5 equiv.) to drive the reaction to completion .
- In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress and halt reactions at peak product formation .
Q. What strategies resolve discrepancies between computational docking predictions and experimental bioactivity data?
- Answer :
Re-evaluate Binding Poses : Adjust docking parameters (e.g., grid box size, flexibility of active-site residues) to better align with experimental IC₅₀ values .
Validate with Mutagenesis : Modify key residues in the target protein (e.g., VEGFR-2) to confirm predicted interactions .
Synergistic Assays : Combine in vitro cytotoxicity assays (MTT on cancer cell lines) with molecular dynamics simulations to assess stability of ligand-receptor complexes .
Q. How should researchers address unexpected by-products during triazole core synthesis?
- Answer :
- By-product Identification : Use LCMS and 2D NMR (COSY, HSQC) to characterize impurities (e.g., regioisomers from triazole ring formation) .
- Reaction Quenching : Introduce rapid cooling or acid/base quenching to arrest side reactions .
- Chromatographic Separation : Employ gradient elution in HPLC or flash chromatography to isolate the target compound .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Answer :
- Cytotoxicity Screening : MTT assay on adherent cell lines (e.g., MCF-7, A549) with IC₅₀ calculation after 48–72 hrs exposure .
- Apoptosis Assays : Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .
- Target Inhibition : Western blotting for phosphorylation status of VEGFR-2 or MAPK pathways .
Methodological Notes
- Contradictions in Evidence : While emphasizes stoichiometric control for acylation, reports variable yields (38.9–72.7%) under similar conditions, suggesting substrate-specific reactivity. Researchers should conduct pilot scale-ups to identify ideal conditions .
- Safety Considerations : Although industrial safety guidelines ( ) are excluded, lab-scale handling requires PPE (gloves, fume hood) due to potential irritants (chloroacetyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
